7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine is a chemical compound with the CAS Number: 1890781-90-4 . It has a molecular weight of 149.15 . This compound has been identified as a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold .
Synthesis Analysis
The synthesis of amide derivatives of [1,2,4]triazolo[4,3-a]pyridine can be achieved by the nucleophilic displacement of chloromethyl derivative with methyl amine followed by the reaction with acid analogues .Molecular Structure Analysis
The molecular structure of 7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine is characterized by an atypical [1,2,4]triazolo[4,3-a]pyridine ring . The InChI Code for this compound is 1S/C7H7N3O/c1-11-6-2-3-10-5-8-9-7(10)4-6/h2-5H,1H3 .Chemical Reactions Analysis
The [1,2,4]Triazolo[4,3-a]pyridine has been identified as a new player in the field of IDO1 catalytic holo-inhibitors . The starting hit compound is a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold .Physical And Chemical Properties Analysis
The physical form of 7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine is solid . It has a storage temperature of 2-8°C .Scientific Research Applications
Synthesis Methodology
A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .
RORγt Inverse Agonists
The compound exhibits activity as RORγt inverse agonists . RORγt is a nuclear receptor that plays a crucial role in the immune system, particularly in the differentiation of Th17 cells, which are involved in autoimmune diseases.
PHD-1 Inhibitors
It also acts as PHD-1 inhibitors . Prolyl hydroxylase domain-containing protein (PHD) enzymes are oxygen sensors that regulate cellular responses to hypoxia, and their inhibition has therapeutic potential in ischemic diseases and cancer.
JAK1 and JAK2 Inhibitors
The compound is known to inhibit JAK1 and JAK2 . The Janus kinase (JAK) family of tyrosine kinases transmits signals from cytokine receptors to STAT transcription factors, playing key roles in hematopoiesis, immune response, and inflammation.
Treatment of Cardiovascular Disorders
These compounds are utilized in the treatment of cardiovascular disorders . They can help manage conditions such as hypertension, heart failure, and ischemic heart disease.
Treatment of Type 2 Diabetes
They have been used in the treatment of type 2 diabetes . By modulating insulin sensitivity and glucose homeostasis, these compounds can help manage blood glucose levels in diabetic patients.
Treatment of Hyperproliferative Disorders
These compounds are used in the treatment of hyperproliferative disorders . They can inhibit cell proliferation and induce apoptosis in cancer cells, making them potential candidates for cancer therapy.
Material Science Applications
These types of compounds have various applications in the material sciences fields as well . They can be used in the synthesis of novel materials with unique properties.
Mechanism of Action
Target of Action
Compounds with a similar [1,2,4]triazolo[4,3-a]pyridine scaffold have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cell growth, and differentiation .
Mode of Action
Compounds with similar structures have been shown to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent binding . The interaction with the target can lead to changes in the target’s activity, altering the downstream cellular processes .
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that this compound may affect pathways related to immune response, cell growth, and differentiation .
Pharmacokinetics
The molecular weight of the compound is 14915 , which is within the range generally considered favorable for good bioavailability.
Result of Action
Based on the known activities of similar compounds, it can be inferred that this compound may have potential effects on immune response, cell growth, and differentiation .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can influence the action of a compound .
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-methoxy-[1,2,4]triazolo[4,3-a]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-11-6-2-3-10-5-8-9-7(10)4-6/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTKMGZHNBUULR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NN=CN2C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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